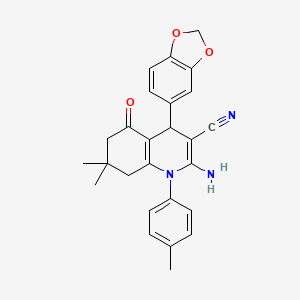![molecular formula C20H21N3O2S2 B11537800 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-butoxyphenyl)methylidene]acetohydrazide](/img/structure/B11537800.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-butoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-butoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-butoxyphenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base such as potassium hydroxide.
Thioether Formation: The benzothiazole derivative is then reacted with an appropriate alkyl halide to form the thioether.
Hydrazide Formation: The thioether is then converted to the corresponding hydrazide by reaction with hydrazine hydrate.
Schiff Base Formation: Finally, the hydrazide is condensed with 2-butoxybenzaldehyde under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The reaction conditions would be optimized to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-butoxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: It has been investigated for its potential use as a pesticide or herbicide.
Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-butoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane and inhibits the synthesis of essential proteins in microorganisms.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways such as PI3K/Akt and MAPK.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators such as TNF-α, IL-6, and COX-2.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
- 2-(1,3-benzothiazol-2-ylthio)acetohydrazide
- 2-(1,3-benzothiazol-2-ylthio)acetylhydrazide
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-butoxyphenyl)methylidene]acetohydrazide stands out due to its unique structural features, which confer enhanced biological activity and selectivity. The presence of the butoxyphenyl group and the Schiff base moiety contribute to its distinct pharmacological profile and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H21N3O2S2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-butoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H21N3O2S2/c1-2-3-12-25-17-10-6-4-8-15(17)13-21-23-19(24)14-26-20-22-16-9-5-7-11-18(16)27-20/h4-11,13H,2-3,12,14H2,1H3,(H,23,24)/b21-13+ |
InChI Key |
TTZODITTWSSLLD-FYJGNVAPSA-N |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Chlorophenyl)methyl]-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide](/img/structure/B11537722.png)
![N-(2-Benzenesulfonamidophenyl)-2-[N-(4-bromophenyl)benzenesulfonamido]acetamide](/img/structure/B11537728.png)
![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide](/img/structure/B11537730.png)
![(4E)-5-methyl-4-{[(4-methyl-2-nitrophenyl)amino]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11537737.png)
![(1S,2R,3aR)-2-(2-chloro-6-fluorophenyl)-1-[(4-fluorophenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11537742.png)
![(4-tert-butylphenyl)[5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11537753.png)

![2-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11537783.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] biphenyl-3,4'-dicarboxylate](/img/structure/B11537785.png)
methanone](/img/structure/B11537796.png)
![N-(2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11537814.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11537816.png)

![3-{[(2-Chlorophenyl)carbonyl]amino}phenyl 4-chloro-3-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B11537820.png)
